3-Acetamido-6-methylpyridine-2-carboxylic acid
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Overview
Description
3-Acetamido-6-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an acetamido group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 6-methylpyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-amino-6-methylpyridine-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-6-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Acetamido-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2-carboxylic acid: Lacks the acetamido group but shares the pyridine and carboxylic acid functionalities.
3-Methylpyridine-2-carboxylic acid: Similar structure but with a methyl group at the 3-position instead of an acetamido group.
2-Pyridinecarboxylic acid: Lacks both the methyl and acetamido groups but retains the pyridine and carboxylic acid functionalities.
Uniqueness
3-Acetamido-6-methylpyridine-2-carboxylic acid is unique due to the presence of both the acetamido and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-acetamido-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-4-7(11-6(2)12)8(10-5)9(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
ZOFJOBYGFNKTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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